3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline
Overview
Description
“3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C12H15N3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline” consists of a thiazole ring attached to an aniline group through a methylene bridge . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis and Biological Activities
A study by Chaitanya, Nagendrappa, and Vaidya (2010) illustrates the use of similar anilines in the synthesis of 2-amino[2,1-b][1,3]benzothiazoles, leading to compounds with potential antibacterial, antifungal, and anti-inflammatory activities (M. Chaitanya, G. Nagendrappa, & V. Vaidya, 2010).
UV Spectra in Solution Studies
Cumper and Singleton (1968) investigated the ultraviolet spectra of aniline derivatives, including their interactions with solvents like ethanol and water, providing insight into the electronic properties of these molecules (C. Cumper & A. Singleton, 1968).
Synthesis of Novel Compounds
Andersen, Hammad, and Pedersen (1986) demonstrated the synthesis of N-arylthiazolo[5,4-d]pyrimidin-7-amines from 5-(acylamino)-2-methyl-4-thiazolecarboxamides, indicating the role of anilines in the formation of complex heterocyclic structures (K. Andersen, M. Hammad, & E. Pedersen, 1986).
Antihypertensive Applications
Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis of thiosemicarbazides and triazoles from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to compounds with antihypertensive α-blocking activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).
Molecular Structure and Biological Activity Studies
Abdel-Ghani, Abo El-Ghar, and Mansour (2013) synthesized and characterized Ni(II) and Zn(II) complexes coordinated by 2-arylaminomethyl-1H-benzimidazole derivatives, assessing their antibacterial activity (N. Abdel-Ghani, M. F. Abo El-Ghar, & A. Mansour, 2013).
properties
IUPAC Name |
3-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(7-12-8-16-9-14-12)6-10-3-2-4-11(13)5-10/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJHXFTVSBKUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N)CC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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